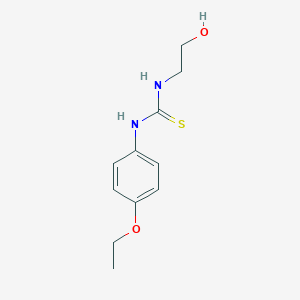
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea, also known as AETU, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. AETU belongs to the class of thiourea derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial effects.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea is not fully understood. However, it is believed that 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea exerts its biological effects by inhibiting the activity of enzymes or proteins that are involved in various cellular processes. For example, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1.
Biochemical and Physiological Effects:
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea can induce apoptosis, a programmed cell death process, in cancer cells. 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have antioxidant properties, which may protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea in lab experiments is its relatively low toxicity compared to other compounds. 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have low cytotoxicity in various cell lines, indicating that it may be a safe compound to use in therapeutic applications. However, one limitation of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea research. One direction is to further investigate its antitumor effects and potential use in cancer therapy. Another direction is to explore its antiviral effects and potential use in the treatment of viral infections. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea and its potential applications in various fields of research.
Métodos De Síntesis
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea can be synthesized by reacting 4-ethoxyaniline with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with ethylene oxide to yield 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea. The overall yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been studied for its potential therapeutic effects in various fields of research. In the field of cancer research, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have antitumor effects on human liver cancer cells and leukemia cells. In the field of virology, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1. In the field of microbiology, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-10-5-3-9(4-6-10)13-11(16)12-7-8-14/h3-6,14H,2,7-8H2,1H3,(H2,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZRSWQUXMBCNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

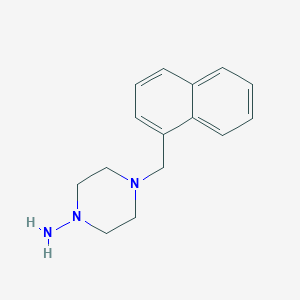
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(2-propynylsulfanyl)-1H-benzimidazole](/img/structure/B382396.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B382397.png)
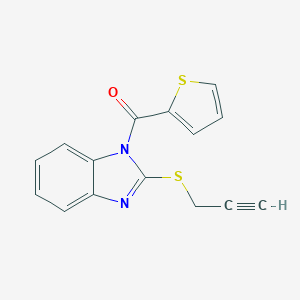
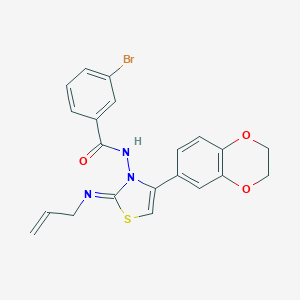
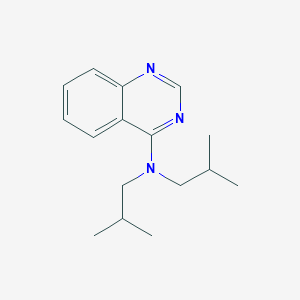

![2-(2-cyclohexen-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382408.png)
![N,N-bis(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382412.png)
![N-(2-hydroxyethyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B382413.png)
![3-[(4-phenylpiperazin-1-yl)amino]indol-2-one](/img/structure/B382414.png)
![4-(2-methoxyphenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B382415.png)
![N-(3-hydroxypropyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382416.png)
![2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B382419.png)